molecular formula C12H19NO B1605835 N-(tert-butyl)-N-(4-methoxybenzyl)amine CAS No. 22675-83-8

N-(tert-butyl)-N-(4-methoxybenzyl)amine

Cat. No. B1605835
CAS RN: 22675-83-8
M. Wt: 193.28 g/mol
InChI Key: HJTHGDULOMBYOG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its common reactions and the conditions under which they occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis of Pyrazole Derivatives

Diana Becerra, Hugo Rojas, and Juan C Castillo (2021) demonstrated an efficient synthesis method for pyrazole derivatives, including 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting the compound's utility in creating valuable pyrazole derivatives. This method is notable for its operational simplicity and the avoidance of intermediate isolation, making it a valuable approach for synthesizing N-heterocyclic amines with potential applications in pharmaceuticals and material science (Becerra, Rojas, & Castillo, 2021).

Catalysis and Asymmetric Synthesis

Catalytic Activities in Asymmetric Synthesis

J. Ellman, T. D. Owens, and T. P. Tang (2002) explored the versatility of N-tert-butanesulfinyl imines, derived from structures closely related to N-(tert-butyl)-N-(4-methoxybenzyl)amine, as intermediates for the asymmetric synthesis of amines. Their work underscores the role of tert-butyl and methoxybenzyl functionalities in activating imines for nucleophilic addition, which is crucial for synthesizing a wide array of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Material Science and Luminescent Properties

Development of Luminescent Materials

Biomedical Applications

Anticancer Activity and DNA Binding

S. Mukhopadhyay et al. (2015) demonstrated that compounds structurally related to N-(tert-butyl)-N-(4-methoxybenzyl)amine exhibit significant anticancer activity and the ability to bind with DNA. These findings suggest potential applications in developing novel anticancer agents and studying DNA interactions for therapeutic purposes (Mukhopadhyay et al., 2015).

Safety And Hazards

This would involve examining any known hazards associated with the compound, including its toxicity and any safety precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTHGDULOMBYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359468
Record name N-(tert-butyl)-N-(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-N-(4-methoxybenzyl)amine

CAS RN

22675-83-8
Record name N-(1,1-Dimethylethyl)-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22675-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-butyl)-N-(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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